molecular formula C14H19N3 B3853011 N-(cyclohexylmethyl)-1H-indazol-6-amine

N-(cyclohexylmethyl)-1H-indazol-6-amine

Cat. No.: B3853011
M. Wt: 229.32 g/mol
InChI Key: VIZWJQGEGRJXOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclohexylmethyl)-1H-indazol-6-amine is an indazole derivative characterized by a cyclohexylmethyl group attached to the 6-amino position of the indazole core.

Properties

IUPAC Name

N-(cyclohexylmethyl)-1H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-2-4-11(5-3-1)9-15-13-7-6-12-10-16-17-14(12)8-13/h6-8,10-11,15H,1-5,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZWJQGEGRJXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-1H-indazol-6-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclohexylmethylamine with an indazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-1H-indazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of N-(cyclohexylmethyl)-1H-indazol-6-one.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of halogenated this compound derivatives.

Scientific Research Applications

N-(cyclohexylmethyl)-1H-indazol-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with various biological activities.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-1H-indazol-6-amine involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between N-(cyclohexylmethyl)-1H-indazol-6-amine and related indazole derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound Cyclohexylmethyl at 6-amino C₁₄H₁₈N₄ 242.32* Hypothesized enhanced lipophilicity; potential kinase inhibition (inferred from analogs)
1,3-Dimethyl-1H-indazol-6-amine 1,3-dimethyl C₉H₁₁N₃ 161.21 Planar molecular structure; N–H⋯N hydrogen bonding in crystal lattice
1-Ethyl-1H-indazol-6-amine 1-ethyl C₉H₁₁N₃ 161.21 Structural simplicity; used as an intermediate in drug synthesis
N-Isopropyl-1H-indazol-6-amine Isopropyl at 6-amino C₁₀H₁₃N₃ 175.23 Pharmaceutical intermediate; potential solubility challenges due to branched substituent
1-(Methoxymethyl)-1H-indazol-6-amine Methoxymethyl at 1-position C₉H₁₁N₃O 177.21 Increased polarity due to methoxy group; possible improved aqueous solubility
N-(2-Chloro-5-methoxypyrimidin-4-yl)-1H-indazol-6-amine Pyrimidine ring at 6-amino C₁₂H₁₁ClN₆O 290.71 Research compound with pyrimidine moiety; potential kinase or protease inhibition
1-Benzyl-1H-indazol-6-amine Benzyl at 1-position C₁₄H₁₃N₃ 223.27 Bulky aromatic substituent; may enhance receptor binding but reduce metabolic stability

*Calculated based on structural similarity.

Key Comparisons:

Structural Features :

  • The cyclohexylmethyl group in the target compound introduces significant steric bulk and lipophilicity compared to smaller alkyl (methyl, ethyl) or aromatic (benzyl) substituents. This may enhance membrane permeability but reduce aqueous solubility .
  • Pyrimidine-substituted analogs (e.g., N-(2-chloro-5-methoxypyrimidin-4-yl)-1H-indazol-6-amine) exhibit heterocyclic moieties that are often associated with kinase inhibition, as seen in OCLI-023’s osteoclastogenesis suppression .

Pharmacological Implications: Smaller substituents (e.g., methyl, ethyl) are associated with simpler synthesis and intermediate utility , while bulkier groups (cyclohexylmethyl, benzyl) may confer selectivity for hydrophobic binding pockets in enzymes or receptors .

Crystallographic and Physicochemical Data :

  • 1,3-Dimethyl-1H-indazol-6-amine exhibits a nearly planar structure with hydrogen-bonded crystal packing , whereas bulkier substituents like cyclohexylmethyl likely disrupt planarity and alter packing modes.
  • The pyrimidine derivatives (e.g., ) demonstrate how heterocyclic substitutions can diversify pharmacological targeting, as seen in kinase inhibitors .

Q & A

Q. What are the common synthetic routes for N-(cyclohexylmethyl)-1H-indazol-6-amine, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves coupling 1H-indazol-6-amine with a cyclohexylmethyl group donor. A feasible route includes:
  • Step 1 : Reacting 1H-indazol-6-amine (core structure, see ) with a cyclohexylmethyl halide (e.g., bromomethylcyclohexane) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Key Intermediate : The indazole core can be synthesized via cyclization of substituted hydrazines with ortho-aminonitriles, as demonstrated in analogous indazole derivatives ().

Q. How is the molecular structure of this compound confirmed?

  • Methodological Answer : Structural validation employs:
  • Single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and hydrogen-bonding networks (e.g., as in and ).
  • Spectroscopic Techniques :
  • ¹H/¹³C NMR to confirm proton environments (e.g., cyclohexylmethyl CH₂ at δ ~2.5–3.0 ppm).
  • High-resolution mass spectrometry (HRMS) for molecular ion verification.
  • Elemental Analysis to validate purity (e.g., C, H, N % within ±0.3% of theoretical values) .

Q. What preliminary biological screening approaches are used for this compound?

  • Methodological Answer : Initial bioactivity studies focus on:
  • Enzyme Inhibition Assays : Dose-response curves (e.g., IC₅₀ determination) against target enzymes (e.g., kinases) using fluorogenic substrates.
  • Cellular Viability Assays (MTT/XTT) to assess cytotoxicity in relevant cell lines (e.g., cancer or osteoclast precursors, as in ).
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with proteins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer : Optimization strategies include:
  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig coupling if aryl halides are used ().
  • Solvent Effects : Testing solvents like toluene or THF for better solubility of intermediates.
  • Temperature Control : Microwave-assisted synthesis at 80–120°C to reduce reaction time.
  • Byproduct Analysis : LC-MS monitoring to identify competing pathways (e.g., over-alkylation) .

Q. How do researchers resolve contradictions in reported biological activity data for indazole derivatives?

  • Methodological Answer : Contradictions arise from variations in:
  • Assay Conditions (e.g., buffer pH, ATP concentration in kinase assays). Validate results using standardized protocols (e.g., Eurofins Panlabs panel).
  • Cell Line Specificity : Cross-test in multiple cell types (e.g., HEK293 vs. primary cells).
  • Off-Target Effects : Employ CRISPR/Cas9 knockout models to confirm target specificity ().
  • Data Reprodubility : Collaborative inter-laboratory validation (e.g., via NIH’s NCATS program) .

Q. What computational methods are used to predict the binding mode of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina or Schrödinger’s Glide to model interactions with protein active sites (e.g., using PDB structures from ).
  • Molecular Dynamics (MD) Simulations : AMBER or GROMACS to assess binding stability over 100-ns trajectories.
  • Free Energy Calculations : MM-PBSA/GBSA to estimate binding affinities .

Q. How is the stereoelectronic impact of the cyclohexylmethyl group evaluated in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Comparative SAR : Synthesize analogs with substituents like cyclopentylmethyl or tert-butyl to assess steric effects.
  • DFT Calculations : Gaussian 09 to map electrostatic potential surfaces (EPS) and HOMO/LUMO distributions.
  • Pharmacophore Modeling : MOE or Phase to identify critical hydrophobic/aromatic features .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(cyclohexylmethyl)-1H-indazol-6-amine
Reactant of Route 2
Reactant of Route 2
N-(cyclohexylmethyl)-1H-indazol-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.